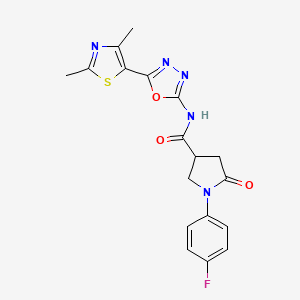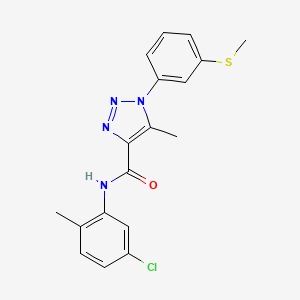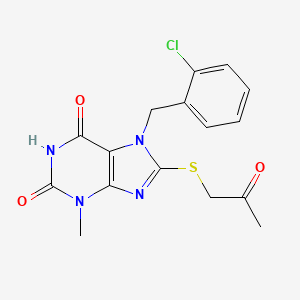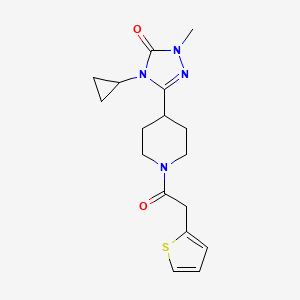![molecular formula C20H24FNO B2625683 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1788784-45-1](/img/structure/B2625683.png)
Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bicyclo[2.2.1]hept-5-en-2-yl” is a component of the compound you mentioned. It is a part of the norbornene family, which are bicyclic hydrocarbons . The “3-(4-fluorophenyl)azepan-1-yl” part seems to be a fluorinated phenyl group attached to an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the bicyclic and azepane rings. These rings could potentially introduce strain into the molecule, which could have interesting effects on its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bicyclic and azepane rings, as well as the fluorinated phenyl group and the carbonyl group .
Scientific Research Applications
Synthesis and Chemical Properties
- Aryl bicyclo[2.2.1] heptene-2-yl-methanones, which include derivatives similar to the specified compound, have been synthesized using aqueous phase fly-ash catalyzed Diels-Alder reactions. These compounds are characterized by their physical constants and spectral data (Thirunarayanan, 2014).
- Another series of methanones with similar structures have been synthesized via a similar process, characterized by their physical and spectral properties, and studied for their antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).
Biological Activities
- Methanone derivatives have shown significant antimicrobial, antioxidant, and insect antifeedant activities, indicating potential applications in these areas. These activities were assessed using various bacterial and fungal strains, DPPH radical scavenging methods, and leaf-disc bioassay methods (Thirunarayanan, 2015).
- Similarly, other bicyclic methanone derivatives exhibited good antibacterial and antifungal activities, as well as significant antioxidant activity, suggesting their utility in pharmaceutical and agricultural sectors (Thirunarayanan, 2017).
Other Applications
- Electrolysis of related bicyclic compounds has yielded products with potential pharmacological activities, highlighting the broad scope of these compounds in chemical synthesis and potential medicinal applications (Baggaley, Brettle, & Sutton, 1975).
- Additional research into the synthesis and characterization of bicyclic methanones has further emphasized their potential in various biological applications, including as antimicrobial and antioxidant agents (Thirunarayanan, 2016).
Safety and Hazards
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNLMBGFHUJJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)
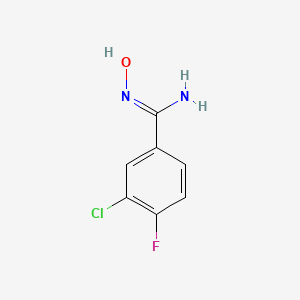

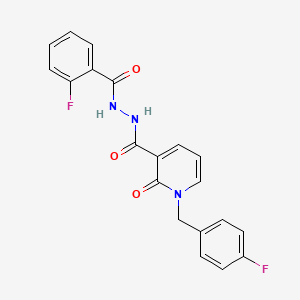
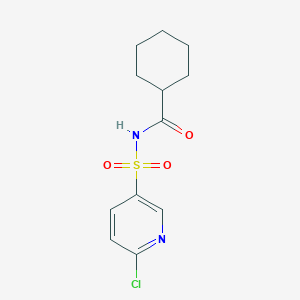
![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)
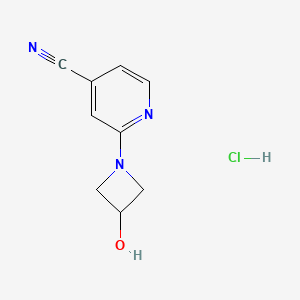
![3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2625611.png)
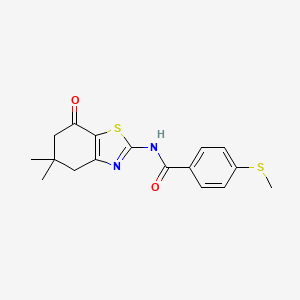
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625613.png)
